Enthalpy of Formation Significantly Exceeds 3,4-Dinitropyrazole
The experimental standard molar enthalpy of formation (ΔH°f) for 1,4-DNP is 176.6 kJ·mol⁻¹, which is substantially higher than the 120.1 kJ·mol⁻¹ reported for the 3,4-dinitropyrazole (3,4-DNP) isomer [1]. This near 47% increase in enthalpy of formation is a critical performance metric for energetic materials.
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔH°f) |
|---|---|
| Target Compound Data | 176.6 kJ·mol⁻¹ (1,4-DNP) |
| Comparator Or Baseline | 120.1 kJ·mol⁻¹ (3,4-DNP) |
| Quantified Difference | 46.5 kJ·mol⁻¹ increase |
| Conditions | Experimental determination; reference [6] as cited in Sinditskii et al., 2018 [1]. |
Why This Matters
A higher enthalpy of formation directly contributes to a greater energy release upon decomposition, making 1,4-DNP a more potent energetic building block than 3,4-DNP, which is crucial for designing high-performance explosives and propellants.
- [1] Sinditskii, V. P., Hoang, T. H., Smirnova, A. D., Egorshev, V. Y., Yudin, N. V., Vatsadze, I. A., & Dalinger, I. L. (2018). Comparative study of thermal stability and combustion of dinitropyrazole isomers. Thermochimica Acta, 667, 1–8. https://doi.org/10.1016/j.tca.2018.07.006 View Source
